Cyclooctanone, 2-(phenylsulfinyl)-
CAS No.: 55705-18-5
Cat. No.: VC19615841
Molecular Formula: C14H18O2S
Molecular Weight: 250.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55705-18-5 |
|---|---|
| Molecular Formula | C14H18O2S |
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | 2-(benzenesulfinyl)cyclooctan-1-one |
| Standard InChI | InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
| Standard InChI Key | UEGWFRUYDDNJPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cyclooctanone, 2-(phenylsulfinyl)- consists of a cyclooctanone backbone—a strained eight-membered ring with a ketone group at position 1—and a phenylsulfinyl substituent at position 2. The sulfinyl group () adopts a trigonal pyramidal geometry, creating a stereogenic center. The compound’s IUPAC name derives from this substitution pattern, with the phenylsulfinyl group prioritized in numbering due to its higher functional group precedence .
The strain inherent to the cyclooctanone ring (Baeyer strain) influences its reactivity, while the sulfinyl group enhances solubility in polar aprotic solvents. Computational studies of analogous sulfinylcycloalkanes suggest that the sulfinyl oxygen engages in intramolecular hydrogen bonding with adjacent protons, stabilizing specific conformers .
Physicochemical Properties
Experimental data for this specific compound remain sparse, but inferences can be drawn from structurally related molecules:
Synthetic Routes and Methodological Insights
Retrosynthetic Analysis
Reactivity and Functional Group Transformations
Ketone Reactivity
The cyclooctanone carbonyl participates in typical ketone reactions:
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Nucleophilic Additions: Grignard reagents or hydrides attack the carbonyl carbon, though steric hindrance from the sulfinyl group may slow kinetics.
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Enolate Formation: Deprotonation at the α-position (C3 or C8) generates enolates, enabling alkylation or aldol reactions. The sulfinyl group’s electron-withdrawing nature enhances enolate stability.
Sulfinyl Group Reactivity
The sulfinyl moiety undergoes distinct transformations:
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Reduction: Lithium aluminum hydride () reduces to , yielding 2-(phenylthio)cyclooctanone.
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Oxidation: Further oxidation with peracids converts to sulfone (), though overoxidation risks degrading the cyclooctanone ring.
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Chiral Auxiliary Role: The stereogenic sulfur atom can induce asymmetry in subsequent reactions, such as diastereoselective cycloadditions .
Comparative Analysis with Structural Analogs
Cyclic Ketones
| Compound | Ring Size | Substituent | Key Difference |
|---|---|---|---|
| Cyclohexanone | 6 | None | Lower ring strain, higher stability |
| Cycloheptanone | 7 | None | Moderate strain, intermediate reactivity |
| 2-(Phenylsulfinyl)cyclooctanone | 8 | High strain, chiral center, polar |
Sulfur-Containing Compounds
| Compound | Functional Group | Reactivity |
|---|---|---|
| Phenyl Sulfide | Oxidizable to sulfoxide/sulfone | |
| Phenyl Sulfone | Electron-withdrawing, less nucleophilic | |
| 2-(Phenylsulfinyl)cyclooctanone | Chiral, participates in H-bonding |
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